Propionyl Oxazolidinone

Übersicht

Beschreibung

Propionyl Oxazolidinone is a derivative of oxazolidinone, a class of compounds known for their significant role in asymmetric synthesis and as chiral auxiliaries. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound, in particular, is utilized for its ability to induce chirality in various chemical reactions, making it a valuable tool in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propionyl Oxazolidinone can be synthesized through several methods. One common approach involves the reaction of oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the oxazolidinone acting as a nucleophile, attacking the carbonyl carbon of the propionyl chloride to form the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: Propionyl Oxazolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Propionyl oxazolidinone serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of drugs targeting neurological disorders and antibiotic resistance .

Case Study: Antibiotic Development

- Background : The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents.

- Findings : Several oxazolidinone derivatives, including those based on this compound, have shown promising results against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) .

- Example : Linezolid, the first approved oxazolidinone antibiotic, has inspired the synthesis of numerous analogs that target resistant strains .

Chiral Auxiliary in Organic Synthesis

The compound acts as a chiral auxiliary , enhancing the selectivity of reactions crucial for producing enantiomerically pure compounds. This application is vital in the synthesis of fine chemicals and pharmaceuticals.

Data Table: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Selectivity Enhancement | Application Area |

|---|---|---|

| This compound | High | Pharmaceutical Synthesis |

| Sulfur-based Auxiliaries | Moderate | Various Organic Reactions |

| Other Oxazolidinones | Variable | Medicinal Chemistry |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition mechanisms. This research is crucial for understanding disease pathways and developing potential therapeutic agents.

Case Study: Enzyme Inhibition Studies

- Objective : To assess the inhibitory effects on specific enzymes related to metabolic disorders.

- Results : Studies indicated that this compound derivatives exhibit significant inhibitory action against certain enzymes, suggesting potential therapeutic applications .

Material Science

This compound is also utilized in the formulation of advanced materials, contributing to the development of polymers with enhanced properties such as increased thermal stability and improved mechanical strength.

Application Example

- Polymer Development : Research has shown that incorporating this compound into polymer matrices can significantly enhance their thermal properties, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as chromatography to separate and identify complex mixtures. This application aids in quality control and assurance processes within manufacturing environments.

Wirkmechanismus

The mechanism of action of Propionyl Oxazolidinone involves its role as a chiral auxiliary. It induces chirality in the substrate by forming a temporary covalent bond, which allows for the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals and other applications .

Vergleich Mit ähnlichen Verbindungen

- Methyl Oxazolidinone

- Ethyl Oxazolidinone

- Butyl Oxazolidinone

Comparison: Propionyl Oxazolidinone is unique due to its specific propionyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other oxazolidinone derivatives, it offers a balance between steric hindrance and electronic effects, making it particularly effective as a chiral auxiliary in various synthetic applications .

Biologische Aktivität

Introduction

Propionyl oxazolidinone is a member of the oxazolidinone class of compounds, which has garnered attention for its broad spectrum of biological activities, particularly as an antibiotic. The oxazolidinone framework is characterized by its ability to inhibit protein synthesis in bacteria, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this compound, including its antibacterial properties, mechanism of action, and potential therapeutic applications.

Oxazolidinones, including this compound, exert their antibacterial effects primarily through the inhibition of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicate its potency against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1.0 |

| Streptococcus pneumoniae | 0.25 |

| Clostridium difficile | 0.5 |

These values suggest that this compound is effective at low concentrations, highlighting its potential as a therapeutic agent .

Case Studies

- Clinical Isolate Studies : In a study involving clinical isolates of MRSA, this compound demonstrated an MIC of 0.5 μg/mL, indicating strong activity against resistant strains .

- Animal Models : In vivo studies using hamster models infected with Clostridium difficile showed that treatment with this compound led to significant survival rates compared to control groups treated with traditional antibiotics like metronidazole .

Other Biological Activities

Beyond its antibacterial properties, this compound and related compounds have shown potential in other areas:

- Antimalarial Activity : Some derivatives exhibit significant antimalarial properties, with IC50 values around 0.19 μM against Plasmodium falciparum, suggesting a broader therapeutic application .

- Cytotoxicity : Studies indicate that certain oxazolidinones can induce apoptosis in cancer cells by activating mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. Variations in the substituents on the oxazolidinone ring can enhance its potency and selectivity against different bacterial strains:

| Modification | Effect on Activity |

|---|---|

| Addition of aromatic rings | Increased activity against Gram-positive bacteria |

| Alteration of side chains | Enhanced penetration into bacterial cells |

These modifications are crucial for developing new derivatives with improved efficacy and reduced resistance potential .

Eigenschaften

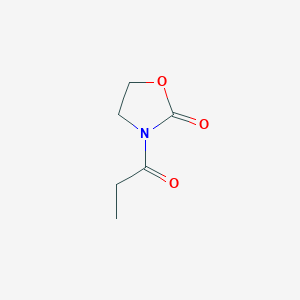

IUPAC Name |

3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOGAYBSXZFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348932 | |

| Record name | Propionyl Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60420-27-1 | |

| Record name | Propionyl Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.